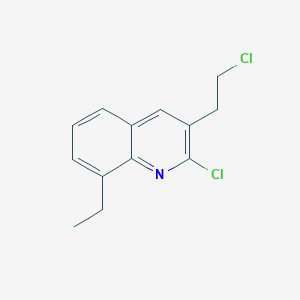![molecular formula C17H16INO3 B15173218 N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide CAS No. 918658-34-1](/img/structure/B15173218.png)
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide is an organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an iodo-substituted aromatic ring and a benzamide moiety
Vorbereitungsmethoden
The synthesis of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Formation of the Propyl Chain: The propyl chain is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide involves its interaction with specific molecular targets. The iodo group can form halogen bonds with amino acid residues in proteins, while the benzamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide can be compared with similar compounds such as:
N-[1-(3-Bromo-4-methoxyphenyl)-2-oxopropyl]benzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
N-[1-(3-Iodo-4-hydroxyphenyl)-2-oxopropyl]benzamide: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]acetamide: The acetamide moiety can change the compound’s pharmacokinetic properties and biological activity.
Eigenschaften
CAS-Nummer |
918658-34-1 |
|---|---|
Molekularformel |
C17H16INO3 |
Molekulargewicht |
409.22 g/mol |
IUPAC-Name |
N-[1-(3-iodo-4-methoxyphenyl)-2-oxopropyl]benzamide |
InChI |
InChI=1S/C17H16INO3/c1-11(20)16(13-8-9-15(22-2)14(18)10-13)19-17(21)12-6-4-3-5-7-12/h3-10,16H,1-2H3,(H,19,21) |
InChI-Schlüssel |
BRYHZZCODWYNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC(=C(C=C1)OC)I)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



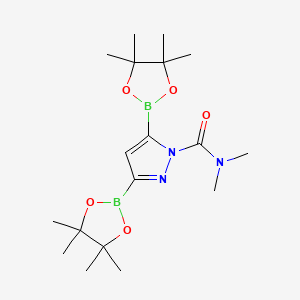
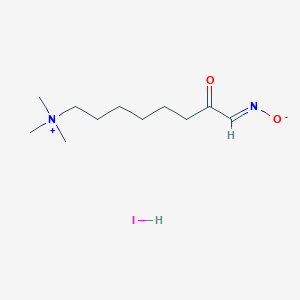
![1H-Silolo[1,2-a]siline](/img/structure/B15173168.png)
![2-(propoxycarbonyl)phenyl 4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B15173186.png)
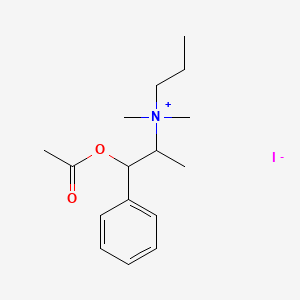
![Triethyl{2-[(1-phenyldecyl)oxy]ethoxy}silane](/img/structure/B15173215.png)
![4-[10-(4-Methylnaphthalen-1-YL)anthracen-9-YL]naphthalen-1-OL](/img/structure/B15173221.png)
![4-[(Benzyloxy)methyl]-N-cyclohexylcyclohexan-1-amine](/img/structure/B15173223.png)
![2-Amino-N-{4-[(E)-phenyldiazenyl]phenyl}benzamide](/img/structure/B15173228.png)
![Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B15173229.png)
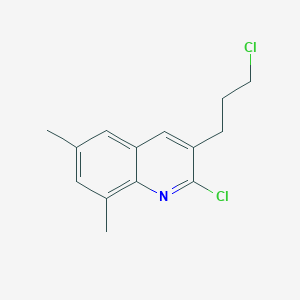
![8-[(3,4-dimethoxyphenyl)(morpholin-4-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15173241.png)
